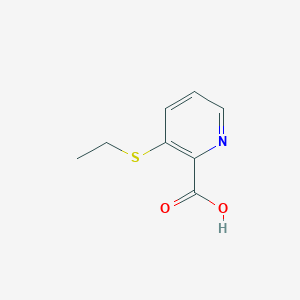

3-(Ethylsulfanyl)pyridine-2-carboxylic acid

Description

3-(Ethylsulfanyl)pyridine-2-carboxylic acid is a pyridine derivative characterized by a carboxylic acid group at position 2 and an ethylsulfanyl (-S-C₂H₅) substituent at position 3 of the pyridine ring. This compound is utilized as a building block in organic synthesis, particularly in pharmaceutical and materials chemistry, due to its dual functional groups that enable diverse reactivity.

Properties

IUPAC Name |

3-ethylsulfanylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2S/c1-2-12-6-4-3-5-9-7(6)8(10)11/h3-5H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RALPFOAVVTWNMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=C(N=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14440-97-2 | |

| Record name | 3-(ethylsulfanyl)pyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction where an ethylthiol group is introduced to a pyridine-2-carboxylic acid derivative under basic conditions . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of 3-(Ethylsulfanyl)pyridine-2-carboxylic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(Ethylsulfanyl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and aldehydes.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 3-(ethylsulfanyl)pyridine-2-carboxylic acid can be achieved through various methods, including the use of pyridine derivatives in multi-component reactions. For instance, pyridine-2-carboxylic acid has been utilized as a catalyst in the synthesis of pyrazolo[3,4-b]quinolinones, showcasing its versatility in facilitating complex organic reactions under mild conditions . Additionally, the compound can be synthesized via thiolation reactions involving pyridine derivatives and sulfur-containing reagents, allowing for the introduction of the ethylsulfanyl group effectively .

Antimicrobial Properties

Research indicates that compounds containing the pyridine-2-carboxylic acid moiety exhibit notable antimicrobial activities. In studies assessing antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, derivatives of pyridine-2-carboxylic acid demonstrated significant zones of inhibition, suggesting their potential as antimicrobial agents . The structural modifications introduced by substituents like ethylsulfanyl can enhance these properties, making them candidates for further development in combating multidrug-resistant pathogens .

Anticancer Potential

The compound's derivatives have also been investigated for their anticancer properties. For example, imidazo[1,2-a]pyridine-2-carboxylic acids have been identified as key intermediates in the synthesis of FLT3 kinase inhibitors, which are under evaluation for cancer treatment. The efficient synthesis methods developed for these compounds facilitate their rapid exploration in drug discovery pipelines .

Coordination Chemistry and Material Science

This compound plays a role in coordination chemistry due to its ability to form complexes with metal ions. Research into bismuth(III) coordination polymers utilizing pyridine-dicarboxylic acids has shown that these compounds can exhibit interesting structural and photoluminescent properties. The coordination modes and structural characteristics of these complexes can lead to applications in catalysis and materials science .

Table: Summary of Biological Activities

| Compound | Target Organism | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 17 | |

| This compound | Escherichia coli | 14 | |

| Imidazo[1,2-a]pyridine derivative | FLT3 kinase (cancer) | N/A |

Case Study: Synthesis of Antimicrobial Agents

A study involving the synthesis of new 5-(pyridine-2-yl)-1,3,4-oxadiazol-2-amines demonstrated promising antibacterial activity against both S. aureus and E. coli. The synthesized compounds exhibited significant efficacy compared to standard antibiotics like ampicillin, highlighting the potential for developing new antimicrobial therapies based on pyridine derivatives .

Mechanism of Action

The mechanism of action of 3-(Ethylsulfanyl)pyridine-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The ethylsulfanyl group can modulate the compound’s lipophilicity and reactivity, influencing its interaction with molecular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Type

The position and nature of substituents on the pyridine ring significantly influence chemical reactivity, physical properties, and biological activity. Below is a comparative analysis with key analogs:

Structural and Functional Implications

- In 2-[2-(2-hydroxyethylsulfanyl)ethylsulfanyl]pyridine-3-carboxylic acid (CAS: 144581-28-2), the extended sulfanyl chain with a hydroxyl group enhances solubility in polar solvents, a feature absent in the ethylsulfanyl analog .

Carboxylic Acid Position :

- Shifting the carboxylic acid from position 2 (target compound) to position 3 (as in 2-(Phenylsulfanyl)pyridine-3-carboxylic acid) alters hydrogen-bonding patterns. The latter forms dimeric structures via O–H⋯O interactions, stabilizing crystalline lattices .

Biological Activity

3-(Ethylsulfanyl)pyridine-2-carboxylic acid is a heterocyclic compound that has garnered attention in various fields, including medicinal chemistry and agricultural sciences, due to its unique structural features and biological activities. This article explores the biological activity of this compound, highlighting its potential applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a pyridine ring substituted with an ethylsulfanyl group and a carboxylic acid functional group. The presence of sulfur within the ethylsulfanyl moiety significantly influences its chemical reactivity and biological properties, making it a candidate for various applications.

Medicinal Applications

Agricultural Applications

This compound has also been explored for its pesticidal properties. Compounds with sulfur substituents have been noted for their insecticidal activity against pests such as Bemisia tabaci (cotton whitefly). This suggests that the compound could be developed into an effective agricultural pesticide .

Synthesis and Structural Characterization

Various synthetic routes have been developed to produce this compound and its derivatives. For instance, studies have demonstrated efficient methods for synthesizing substituted pyridines with diverse functional groups through ring cleavage methodologies . These synthetic advancements facilitate the exploration of their biological activities.

Comparative Analysis of Similar Compounds

A comparative analysis of structurally similar compounds reveals that variations in substituents can significantly affect biological activity. For example:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-(Trifluoromethyl)pyridine-4-carboxylic acid | Trifluoromethyl group instead of ethylsulfanyl | Enhanced lipophilicity and bioactivity |

| 5-Chloro-3-ethylsulfanyl-pyridine-2-carboxylic acid | Chlorine substitution at position 5 | Potentially different reactivity due to halogen |

| 2-Bromo-5-(trifluoromethyl)isonicotinic acid | Bromine and trifluoromethyl groups | Unique halogenation pattern affecting properties |

This table illustrates how different substituents can influence the properties and activities of pyridine derivatives, emphasizing the need for further study on this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(ethylsulfanyl)pyridine-2-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, thiol-ether formation can be achieved by reacting 2-chloropyridine-3-carboxylic acid with ethanethiol in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent like DMF . Catalysts such as copper(I) iodide or palladium complexes may enhance efficiency in cross-coupling reactions . Solvent choice (e.g., ethanol vs. acetone) and temperature control (80–120°C) are critical for minimizing side reactions and achieving >70% yield .

Q. How can researchers confirm the purity and structural integrity of this compound?

- Methodological Answer : Orthogonal analytical techniques are recommended:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify the ethylsulfanyl group (δ ~2.5–3.5 ppm for SCH₂CH₃) and carboxylic acid proton (δ ~12–14 ppm) .

- HPLC-MS : Reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% formic acid) coupled with mass spectrometry to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 198) .

- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur (CHNS) analysis to validate stoichiometry .

Q. What are the primary applications of this compound in medicinal chemistry?

- Methodological Answer : The ethylsulfanyl and carboxylic acid moieties make it a versatile scaffold for drug discovery:

- Enzyme Inhibition : The pyridine core can chelate metal ions in enzyme active sites, while the sulfanyl group participates in hydrophobic interactions. For example, derivatives have shown inhibitory activity against kinases and proteases .

- Prodrug Development : The carboxylic acid can be esterified to improve bioavailability, as seen in analogs like methylamide mesylate salts .

Advanced Research Questions

Q. How do substituent modifications (e.g., trifluoromethyl vs. ethylsulfanyl) impact the compound’s reactivity and bioactivity?

- Methodological Answer : Computational modeling (e.g., DFT studies) and comparative SAR analyses are essential:

- Electron-Withdrawing Groups (e.g., CF₃) : Increase electrophilicity of the pyridine ring, enhancing reactivity in nucleophilic aromatic substitution but potentially reducing metabolic stability .

- Ethylsulfanyl Group : Provides moderate lipophilicity (logP ~1.5–2.0), balancing solubility and membrane permeability. Bioactivity assays against cancer cell lines (e.g., MCF-7) have shown IC₅₀ values <10 µM for certain derivatives .

Q. What strategies resolve discrepancies in reported biological activity data for derivatives of this compound?

- Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. Recommended approaches:

- Dose-Response Validation : Repeat assays across multiple cell lines (e.g., HEK293, HepG2) with controlled compound purity (>95% by HPLC) .

- Off-Target Screening : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to identify non-specific interactions .

- Metabolite Analysis : LC-MS/MS to detect degradation products or active metabolites in cell lysates .

Q. How can computational tools optimize the design of this compound derivatives for targeted protein binding?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to predict binding poses in proteins like Bcl-xL or EGFR. The carboxylic acid group often forms hydrogen bonds with Lys/Arg residues .

- MD Simulations : GROMACS or AMBER for assessing stability of ligand-protein complexes over 100-ns trajectories. Pay attention to sulfanyl group flexibility in hydrophobic pockets .

- QSAR Modeling : Build regression models using descriptors like polar surface area (PSA) and H-bond donors to predict IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.